molecular formula C14H11FO2 B1278115 2-(Benzyloxy)-5-fluorobenzaldehyde CAS No. 312314-37-7

2-(Benzyloxy)-5-fluorobenzaldehyde

Cat. No. B1278115
M. Wt: 230.23 g/mol
InChI Key: DGBMOFXIJPHQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-fluorobenzaldehyde is a compound that falls within the category of aromatic aldehydes, which are known for their utility in various chemical syntheses and applications. Aromatic aldehydes are key intermediates in the production of numerous chemical products, including pharmaceuticals, agrochemicals, and polymers .

Synthesis Analysis

The synthesis of aromatic aldehydes, such as 2-(Benzyloxy)-5-fluorobenzaldehyde, can be achieved through various methods. One approach involves the use of 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene) as a derivatization reagent for aromatic aldehydes in liquid chromatography, indicating the potential for sensitive detection and analysis of such compounds . Another method includes the transformation of pentafluorobenzaldehyde into aryl-substituted benzaldehydes through nucleophilic substitution, which could be adapted for the synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde by choosing appropriate phenolic reactants . Additionally, the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes, which could be a step towards the synthesis of halogenated benzaldehydes like 2-(Benzyloxy)-5-fluorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of aromatic aldehydes, including 2-(Benzyloxy)-5-fluorobenzaldehyde, can be studied using spectroscopic techniques. For instance, Fourier Transform Microwave Spectroscopy has been used to study the rotamers of 2-fluorobenzaldehyde, which is structurally similar to 2-(Benzyloxy)-5-fluorobenzaldehyde. Such studies reveal information about the planarity of the molecules, the orientation of functional groups, and the presence of intramolecular interactions .

Chemical Reactions Analysis

Aromatic aldehydes like 2-(Benzyloxy)-5-fluorobenzaldehyde can undergo various chemical reactions. They can react with amines to form Schiff bases, which are useful intermediates in organic synthesis . They can also participate in condensation reactions with compounds such as pipecolic acid to form benzylidene-oxaindolizidines, which have potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzyloxy)-5-fluorobenzaldehyde can be inferred from studies on similar aromatic aldehydes. These properties include solubility, melting point, boiling point, and reactivity towards other chemical reagents. For example, the introduction of a fluorine atom can increase the lipophilicity of the molecule, which can affect its biological activity and solubility in organic solvents . The presence of the benzyloxy group can also influence the reactivity of the aldehyde group, making it a versatile intermediate for further chemical transformations .

Scientific Research Applications

  • 2-Benzyloxy-5-fluorophenylboronic Acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in various chemical reactions .
    • Methods of Application : The specific methods of application would depend on the reaction being performed .
    • Results or Outcomes : The outcomes would also depend on the specific reaction .
  • 2-Benzyloxy-1-methylpyridinium triflate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used as a reagent for the synthesis of benzyl ethers and esters .
    • Methods of Application : The compound is used in situ, with N-methylation of 2-benzyloxypyridine delivering the active reagent .
    • Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield .
  • 2-(Benzyloxy)thiophenol

    • Scientific Field : Environmental and Biological Detection
    • Application Summary : This compound is used in the detection and monitoring of thiophenol levels in environmental and biological systems.
    • Methods of Application : The specific methods of application would depend on the detection system being used.
    • Results or Outcomes : The outcomes would depend on the specific detection system.
  • 2-(2-Benzyloxy)aryloxazolines

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the base-induced Wittig rearrangement .
    • Methods of Application : The compound is used in a reaction with a base .
    • Results or Outcomes : The rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

properties

IUPAC Name

5-fluoro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBMOFXIJPHQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-fluorobenzaldehyde

Synthesis routes and methods

Procedure details

To a mixture of 5-fluoro-2-hydroxybenzaldehyde (5.0 g, 35.69 mmol, 1.00 eq.) and potassium carbonate (7.97 g, 57.10 mmol, 1.60 eq.) in DMF (60 mL), benzyl bromide (4.54 mL, 37.47 mmol, 1.05 eq.) was added dropwise. The reaction mixture was refluxed for 2 hours, then allowed to cool to r.t. and poured into 100 mL of cold water and extracted with AcOEt. The organic extract was washed with 10% aq. NaOH soln. and sat. aq. NaCl soln., dried over MgSO4 and concentrated in vacuo. The residue was purified by flash master (column: 100 g, flow: 45 mL/min, Heptane to Heptane+30% AcOEt) to yield 2-benzyloxy-5-fluoro-benzaldehyde as an yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
4.54 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-5-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-5-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-5-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-5-fluorobenzaldehyde

Citations

For This Compound
4
Citations
H Miyachi, T Suzuki, R Imamura, T Nagano… - Bioorganic & Medicinal …, 2017 - Elsevier
… 8 was synthesized in the same way as compounds 4–6, ie, by four-component UGI reaction in one pot from 2-benzyloxy-3-fluorobenzaldehyde (or 2-benzyloxy-5-fluorobenzaldehyde (…
Number of citations: 3 www.sciencedirect.com
JT Konkel, J Fan, B Jayachandran, KL Kirk - Journal of fluorine chemistry, 2002 - Elsevier
… The O-benzylation as described gives 2-benzyloxy-5-fluorobenzaldehyde 7. Condensation of 7 with hippuric acid in the presence of acetic anhydride and sodium acetate gave the …
Number of citations: 33 www.sciencedirect.com
JB Blair, D Kurrasch-Orbaugh… - Journal of medicinal …, 2000 - ACS Publications
A series of fluorinated analogues of the hallucinogenic tryptamines N,N-diethyltryptamine (DET), 4-hydroxy-N,N-dimethyltryptamine (4-OH-DMT, psilocin), and 5-methoxy-DMT was …
Number of citations: 165 pubs.acs.org
JB Blair - 1997 - search.proquest.com
A series of fluorinated tryptamine analogs of the hallucinogenic compounds DMT, DET, Psilocin, and 5-methoxy-DMT was synthesized to investigate why 6-fluoro-DET is inactive as a …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.